4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

Description

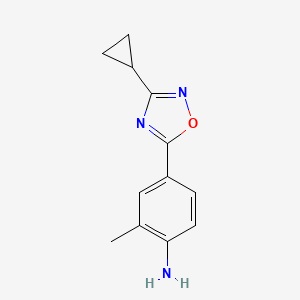

Chemical Structure and Properties 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline (molecular formula: C₁₂H₁₃N₃O) features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a 2-methylaniline moiety at position 5 ().

Characterization often employs NMR (¹H, ¹³C), HPLC, and HRMS for structural confirmation and purity assessment .

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-6-9(4-5-10(7)13)12-14-11(15-16-12)8-2-3-8/h4-6,8H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLIAPFVDKUEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=NO2)C3CC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the oxadiazole moiety and cyclopropyl group. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and results from recent studies.

Structural Characteristics

The compound has the following molecular formula:

- C : 12

- H : 13

- N : 3

- O : 1

The presence of the oxadiazole ring enhances its ability to interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Antimicrobial Properties : The oxadiazole scaffold is associated with significant antimicrobial activity. Compounds featuring this structure have demonstrated efficacy against bacterial and fungal strains .

Anticancer Studies

A study conducted on a series of 1,2,4-oxadiazole derivatives revealed that certain compounds exhibited IC50 values in the micromolar range against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MCF-7 | 0.65 |

| 7b | MDA-MB-231 | 2.41 |

These findings suggest that modifications to the oxadiazole ring can enhance anticancer activity .

The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary data suggest that it may inhibit specific enzymes involved in cell proliferation and survival pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells through dose-dependent mechanisms .

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions.

- Introduction of the Cyclopropyl Group : This step may involve cyclopropanation reactions using diazomethane.

- Coupling Reactions : Final steps often involve coupling with phenolic compounds to form stable derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline has been studied for its potential as a pharmaceutical agent. Its oxadiazole structure is associated with various biological activities, including:

- Antimicrobial Properties : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains .

- Anticancer Activity : Preliminary studies have suggested that the compound may possess anticancer properties. In vitro tests have shown cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent .

Material Science

Due to its unique chemical structure, this compound is also being explored for applications in material science:

- Polymer Additives : The incorporation of this compound into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Studies have shown improved performance in thermoplastic elastomers when modified with oxadiazole derivatives .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications:

- Pesticide Development : Research has indicated that oxadiazole derivatives can act as effective agrochemicals. The compound has been evaluated for its ability to control pests and diseases in crops, showing promising results in field trials .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences

Key Observations

- Lipophilicity : The methyl group in the target compound improves membrane permeability compared to unsubstituted aniline derivatives (e.g., 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline) .

- Electronic Effects : Fluorine in 4-fluoroaniline analogs () increases electron-withdrawing character, which may influence reactivity in electrophilic substitutions .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Predicted CCS (Ų) | Solubility (LogP) |

|---|---|---|---|

| Target Compound | Not reported | 149.8–164.9 | ~2.1 (estimated) |

| 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline | 180–182 | Not reported | ~3.5 |

| 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophene-2-sulphonamide | 165–167 | Not reported | ~1.8 |

| 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline | Not reported | Not reported | ~2.6 |

Notes:

- Thiophene-containing analogs () exhibit higher molar mass (257.31 g/mol) and sulfur-induced solubility changes .

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring with Cyclopropyl Substitution

A common approach to synthesize the 3-cyclopropyl-1,2,4-oxadiazole core is through the cyclization of an amidoxime intermediate with a cyclopropyl-substituted carboxylic acid or its activated derivative.

- Step Example : The amidoxime, prepared from the corresponding nitrile and hydroxylamine, is reacted with cyclopropanecarboxylic acid chloride or anhydride under dehydrating conditions to induce ring closure forming the 1,2,4-oxadiazole ring bearing a cyclopropyl group at the 3-position.

This method ensures the incorporation of the cyclopropyl group directly on the oxadiazole ring, which is crucial for the compound's biological properties.

Attachment of the 2-Methylaniline Moiety

The linkage of the oxadiazole ring to the aniline derivative is typically accomplished via nucleophilic aromatic substitution or coupling reactions.

Method : The 4-position of the oxadiazole ring can be functionalized with a suitable leaving group (e.g., halogen or activated ester), which then undergoes substitution with 2-methylaniline under controlled basic conditions.

Alternatively, reductive amination or alkylation strategies can be employed if the oxadiazole derivative contains a formyl or halomethyl group at the 4-position, reacting with 2-methylaniline to form the desired product.

Purification and Characterization

After synthesis, purification is typically achieved by silica gel column chromatography, recrystallization, or preparative HPLC to ensure high purity. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine + nitrile, reflux in ethanol | 80-90 | Intermediate for oxadiazole ring formation |

| 2 | Cyclization to oxadiazole | Amidoxime + cyclopropanecarboxylic acid chloride, dehydrating agent, heat | 65-75 | Formation of 3-cyclopropyl-1,2,4-oxadiazole |

| 3 | Functionalization at 4-position | Halogenation or ester activation | 70-85 | Prepares for coupling with aniline |

| 4 | Coupling with 2-methylaniline | Nucleophilic substitution, base, solvent (e.g., ethanol, pyridine) | 60-80 | Final product formation |

| 5 | Purification | Column chromatography / recrystallization | - | Ensures high purity |

Detailed Research Findings and Notes

The cyclopropyl group is introduced early in the synthesis to ensure its stability throughout subsequent steps, as cyclopropyl rings can be sensitive to harsh conditions.

The 1,2,4-oxadiazole ring synthesis often requires dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate ring closure.

The coupling step to attach the 2-methylaniline is sensitive to pH and temperature; mild bases like triethylamine or pyridine are preferred to avoid side reactions.

Analytical monitoring by TLC and NMR ensures the reaction progression and confirms the absence of unreacted starting materials or side products.

Purification by silica gel chromatography is effective due to the compound's moderate polarity, but preparative HPLC may be necessary for very high purity demands, especially for pharmaceutical applications.

Summary of Key Preparation Considerations

| Aspect | Best Practice / Condition |

|---|---|

| Amidoxime formation | Reflux in ethanol with hydroxylamine hydrate |

| Oxadiazole ring cyclization | Use of acid chlorides and dehydrating agents |

| Cyclopropyl group stability | Introduce early, avoid strong acids/bases |

| Coupling with aniline | Mild base, controlled temperature (room temp to 50°C) |

| Purification | Silica gel chromatography; HPLC for purity |

| Analytical techniques | TLC, NMR (1H, 13C), MS |

Q & A

Q. What are the established synthetic routes for 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline?

The compound is typically synthesized via cyclocondensation or 1,3-dipolar cycloaddition. A common method involves reacting amidoximes with activated carboxylic acid derivatives (e.g., 4-amino-2-methylbenzoic acid derivatives) under thermal or catalytic conditions. For example, tert-butylamidoxime and substituted benzoic acids have been used in one-pot syntheses to form oxadiazole cores, followed by cyclopropane group introduction via alkylation or cross-coupling reactions . Solvent choice (e.g., DMF, toluene) and catalysts (e.g., HATU, DCC) significantly influence yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Post-synthesis characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and cyclopropyl group integrity. Aromatic protons near the oxadiazole ring typically deshield to 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 244.12).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and confirming oxadiazole-cyclopropane spatial orientation .

Q. What biological assays are suitable for initial evaluation of its bioactivity?

Standard assays include:

- Monolayer Cell-Survival Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition Studies : Evaluate interactions with targets like kinases or proteases via fluorescence-based kinetic assays.

- Molecular Docking : Preliminary virtual screening using AutoDock Vina predicts binding affinities to proteins (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be systematically addressed?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Reaction Optimization : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 100°C, 30 min, 80% yield improvement) .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or metal catalysts (e.g., CuI) to accelerate cyclization.

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclocondensation .

Q. How to resolve discrepancies in reported bioactivity across studies?

Contradictory results may arise from assay variability or structural impurities. Mitigation approaches:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. tert-butyl) on activity .

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

Q. What computational methods predict the compound’s metabolic stability?

- In Silico Metabolism Tools : Use Schrödinger’s MetaSite or CypReact to identify cytochrome P450 oxidation sites.

- Molecular Dynamics Simulations : Assess interactions with metabolic enzymes (e.g., CYP3A4) to predict clearance rates.

- Quantum Mechanical (QM) Calculations : Compute activation energies for hydrolytic cleavage of the oxadiazole ring .

Q. How does the cyclopropyl group influence crystallographic packing compared to bulkier substituents?

Cyclopropane’s small size and rigidity enable tighter crystal packing, as shown in SHELX-refined structures. For example, cyclopropyl derivatives exhibit shorter intermolecular distances (3.2–3.5 Å) vs. tert-butyl analogs (4.1–4.5 Å), enhancing thermal stability .

Data Contradiction Analysis

Q. Why do some studies report strong antitumor activity while others show negligible effects?

Discrepancies may arise from:

- Cell Line Heterogeneity : Sensitivity varies (e.g., leukemia vs. solid tumor models).

- Oxadiazole Ring Stability : Degradation in cell culture media (e.g., pH-dependent hydrolysis) reduces efficacy .

- Solubility Differences : Cyclopropyl derivatives may require co-solvents (e.g., DMSO) for adequate bioavailability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.